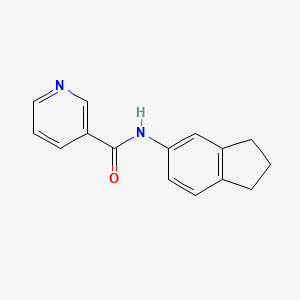
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide, also known as PHA-543613, is a small molecule that has been developed as a potential therapeutic agent for a range of diseases. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has been found to improve glucose metabolism and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing for easy delivery to cells in culture. The compound is also stable and easy to synthesize, making it a cost-effective option for research. However, N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has some limitations, including its potential toxicity and the need for further optimization to improve its efficacy.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide. One area of interest is the compound's potential as a cancer therapy. Further studies are needed to determine the optimal dosing and delivery methods for N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide in cancer treatment. Additionally, the compound's anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to determine the safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide in human subjects. Finally, the compound's effects on glucose metabolism and insulin sensitivity suggest that it may have potential as a treatment for type 2 diabetes. Further studies are needed to explore this possibility.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2,3-dihydroindene with pyridine-3-carboxylic acid. The resulting intermediate is then treated with various reagents to yield the final product. The synthesis of N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a range of diseases, including cancer, inflammation, and neurological disorders. In vitro and in vivo studies have demonstrated the compound's ability to inhibit the growth of cancer cells and reduce inflammation.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-5-2-8-16-10-13)17-14-7-6-11-3-1-4-12(11)9-14/h2,5-10H,1,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFYALHALNGZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
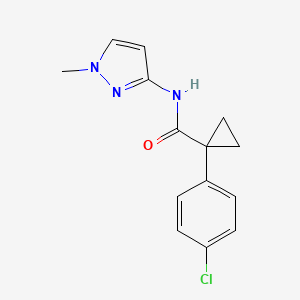
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
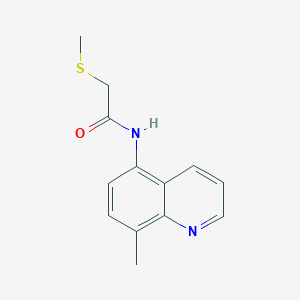

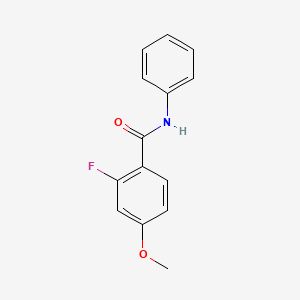
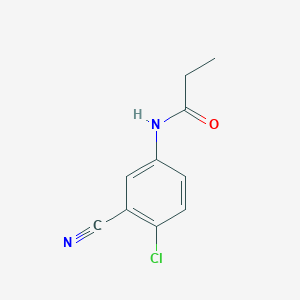


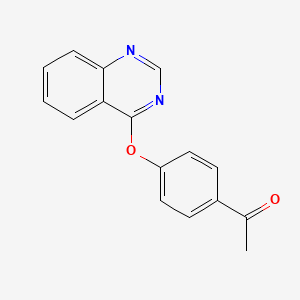
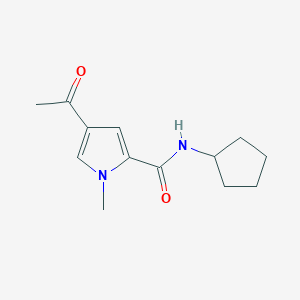
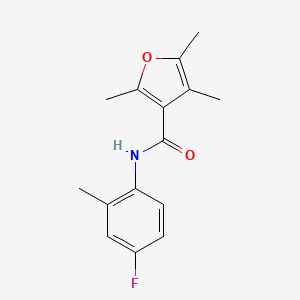
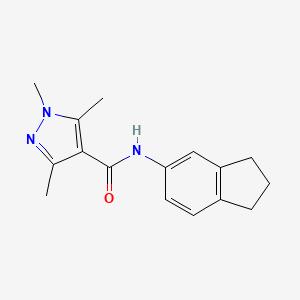
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)